1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-18(8-11-25(23,24)16-4-2-1-3-5-16)20-9-10-21-15(13-20)12-17(19-21)14-6-7-14/h1-5,12,14H,6-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEQXCQEOALCTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)CCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a type of glutamate receptor that is critically involved in the central nervous system. It plays a key role in synaptic plasticity, learning, and memory.
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of the mGluR2. Allosteric modulators bind to a site different from the active site on the receptor, causing conformational changes that can either enhance (positive modulator) or inhibit (negative modulator) the receptor’s response to its ligand. In this case, the compound reduces the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain.
Biochemical Analysis
Biochemical Properties
The compound interacts with the mGluR2, a type of metabotropic glutamate receptor. The interaction between the compound and mGluR2 is of a negative allosteric nature, meaning that it reduces the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain.
Cellular Effects
The compound’s influence on cell function is primarily through its interaction with mGluR2. By acting as a negative allosteric modulator, it can modulate cellular processes influenced by glutamate signaling. This includes various cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of the compound involves its binding to mGluR2, resulting in a change in the receptor’s conformation and a decrease in its response to glutamate. This can lead to changes in downstream signaling pathways, potentially influencing gene expression and cellular metabolism.
Biological Activity
The compound 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one is a novel derivative belonging to the class of pyrazolopyrazines. This compound has garnered attention due to its potential biological activities and therapeutic applications. The unique structure, featuring a cyclopropyl group and a phenylsulfonyl moiety, suggests diverse interactions within biological systems.
- Molecular Formula: C14H21N3O
- Molecular Weight: 247.342 g/mol
- Purity: Typically 95% .
Research indicates that compounds in the pyrazolopyrazine class can modulate various biological pathways. Specific studies suggest that the compound may act as an inhibitor of cyclooxygenase (COX), particularly COX-2, which is implicated in inflammatory processes . The presence of the sulfonamide group enhances its potential as an anti-inflammatory agent.
Anticancer Potential
Recent studies have highlighted the anticancer properties of related pyrazolopyrazine derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific compound under investigation may exhibit similar effects, potentially through the modulation of signaling pathways involved in cell growth and survival.
Antiviral Activity
This compound has been identified as a capsid assembly modulator for hepatitis B virus (HBV), indicating its role in viral replication inhibition . This suggests potential applications in antiviral therapies.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies are crucial for understanding how modifications to the compound affect its biological activity. The cyclopropyl and phenylsulfonyl groups are essential for maintaining activity against target enzymes like COX-2. Variations in these groups can lead to significant changes in potency and selectivity .
Case Studies and Research Findings
Several studies have evaluated similar compounds for their biological activities:
- Anti-inflammatory Effects : A study demonstrated that derivatives of pyrazolopyrazine effectively inhibited COX-2 with IC50 values indicating potent activity .
- Anticancer Activity : In vitro studies revealed that related compounds induced apoptosis in cancer cell lines such as TK-10 and HT-29, showcasing their potential as anticancer agents .
- Antiviral Efficacy : Research on HBV capsid assembly modulators has shown promising results with derivatives exhibiting significant antiviral activity against HBV .
Comparative Analysis
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related pyrazolo-pyrazine and pyrazoline derivatives (Table 1). Key differences include:
Core Heterocycle: The target compound features a pyrazolo[1,5-a]pyrazine core, while analogs like those in incorporate a triazolo[1,5-a]pyrazine system. Pyrazoline derivatives () lack the fused pyrazine ring, resulting in simpler 5-membered structures with fewer sites for substitution .
Substituent Effects :
- The cyclopropyl group at position 2 distinguishes the target compound from analogs with alkyl (e.g., methyl in ) or aryl (e.g., 4-fluorophenyl in ) substituents. Cyclopropane’s ring strain and sp³ hybridization may enhance steric interactions in biological targets .
- The phenylsulfonyl group in the target compound contrasts with chloro () or hydroxymethyl () side chains. Sulfonyl groups are strong electron-withdrawing moieties, likely improving stability and altering solubility compared to halogenated analogs .
Physicochemical Properties
- Molecular Weight (MW) : The target compound’s MW (~353.4 g/mol, estimated) exceeds that of simpler analogs like 3-(3-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one (289.76 g/mol, ), primarily due to the phenylsulfonyl group .
- Lipophilicity : The cyclopropyl and phenylsulfonyl groups likely increase logP compared to hydroxymethyl- or chloro-substituted derivatives (), impacting membrane permeability .
Table 1: Comparison of Key Compounds
| Compound Name | Core Structure | Substituents | Molecular Formula | MW (g/mol) | Key Properties |
|---|---|---|---|---|---|
| Target Compound | Pyrazolo[1,5-a]pyrazine | 2-Cyclopropyl, 3-(phenylsulfonyl) | C₁₈H₁₉N₃O₂S | ~353.4 | High lipophilicity, electron-withdrawing groups |
| 3-(3-Chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one | Pyrazolo[1,5-a]pyrazine | 3-(3-Chlorophenyl) | C₁₅H₁₆ClN₃O | 289.76 | Moderate polarity, halogenated |
| 3-Chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[...]propan-1-one | Pyrazolo[1,5-a]pyrazine | 2-Hydroxymethyl, 6-methyl, 3-chloro | C₁₃H₁₇ClN₃O₂ | ~294.7 | Hydrophilic, safety precautions |
| 1-(2-Isopropylpyrazolo[1,5-a]pyrazin-3-yl)-2-methylpropan-1-amine | Pyrazolo[1,5-a]pyrazine | 2-Isopropyl, amine side chain | C₁₃H₂₀N₄ | 232.32 | Low MW, basic functional group |
| 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Pyrazoline | 4-Fluorophenyl, carbaldehyde | C₁₆H₁₃FN₂O | 268.29 | Small heterocycle, aldehyde group |
Research Findings and Implications
- Bioactivity : Pyrazolo-pyrazines with sulfonyl groups (e.g., the target compound) are hypothesized to exhibit enhanced kinase inhibition due to strong electron-withdrawing effects, as seen in related kinase inhibitors .
- Metabolic Stability : The cyclopropyl group may reduce oxidative metabolism, extending half-life compared to alkyl-substituted analogs .
- Synthetic Scalability : suggests that the target’s synthesis could be optimized using one-pot methodologies, though the phenylsulfonyl group may require tailored conditions to avoid side reactions .
Q & A
Q. What are the key synthetic routes for preparing 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one, and how are intermediates purified?
The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrazolo[1,5-a]pyrazine core. Critical steps include:
- Cyclopropane introduction : Alkylation or cross-coupling reactions to attach the cyclopropyl group to the pyrazine ring .
- Phenylsulfonylpropanone attachment : Sulfonylation or nucleophilic substitution to incorporate the phenylsulfonyl moiety .
- Purification : Chromatography (e.g., silica gel, HPLC) is commonly used to isolate intermediates and the final product, with TLC monitoring to confirm reaction progress .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions and stereochemistry, particularly for the cyclopropyl and dihydropyrazine moieties .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Used to resolve ambiguities in stereochemistry, as demonstrated for structurally similar pyrazolo-pyrazine derivatives .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in reactions involving the cyclopropyl or sulfonyl groups .
- Molecular docking : Models interactions with biological targets (e.g., enzymes), leveraging the phenylsulfonyl group’s potential as a hydrogen-bond acceptor .
- MD simulations : Assess stability in solvent systems or protein-binding pockets .
Q. How should researchers design experiments to optimize reaction yields while minimizing side products?
- Factorial design : Vary parameters (temperature, solvent, catalyst) systematically to identify optimal conditions .
- Kinetic studies : Monitor reaction progress via in-situ techniques (e.g., FTIR) to detect intermediates and adjust conditions dynamically .
- Scale-up protocols : Use microreactors or flow chemistry to maintain consistency in multi-step syntheses .
Q. What strategies resolve contradictions in reported biological activities of pyrazolo-pyrazine derivatives?
- Comparative assays : Test the compound alongside analogs (e.g., phenylsulfonyl vs. benzoyl derivatives) under identical conditions to isolate structural determinants of activity .
- Meta-analysis : Reconcile discrepancies in literature by evaluating assay methodologies (e.g., cell lines, IC₅₀ protocols) .
- Target validation : Use CRISPR or siRNA to confirm specificity for purported biological targets .
Methodological Challenges
Q. How can researchers address low solubility or stability of this compound in biological assays?
- Formulation optimization : Use co-solvents (DMSO/PEG mixtures) or nanoencapsulation to enhance aqueous solubility .
- Stability studies : Conduct accelerated degradation tests (pH, temperature, light) with HPLC monitoring to identify degradation pathways .
Q. What are best practices for comparing this compound’s efficacy with structurally similar molecules?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
